molecular formula C11H15NO3 B12490114 N-(4-methoxybenzyl)alanine

N-(4-methoxybenzyl)alanine

Cat. No.: B12490114
M. Wt: 209.24 g/mol
InChI Key: DVWKAPURRINTQG-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)alanine is a protected amino acid derivative that serves as a valuable building block in organic synthesis and peptide chemistry. Compounds featuring the 4-methoxybenzyl (PMB) group are extensively used to protect carboxylic acid functionalities during complex multi-step synthetic sequences . The PMB group is known for its excellent stability under a wide range of reaction conditions, yet it can be removed orthogonally under mild oxidative or acidic conditions when needed, making it a versatile and reliable choice for synthetic strategies . This characteristic is particularly valuable in the synthesis of complex peptides, where protecting groups like the 4-methoxybenzyl moiety can help overcome challenging couplings and prevent side reactions . Researchers may employ this compound in the development of peptide-based probes or in medicinal chemistry programs, such as in studies related to the amyloid β peptide, where similar protected amino acids have proven essential for successful synthesis . The product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO3/c1-8(11(13)14)12-7-9-3-5-10(15-2)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,13,14)

InChI Key

DVWKAPURRINTQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for N 4 Methoxybenzyl Alanine and Its Precursors

Direct N-Alkylation Strategies for Alanine (B10760859) Derivatives

Direct N-alkylation of alanine or its derivatives is a primary approach for the synthesis of N-(4-methoxybenzyl)alanine. One of the most common methods in this category is reductive amination. This one-pot reaction typically involves the reaction of an alanine ester with p-anisaldehyde (4-methoxybenzaldehyde) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Another direct approach is the nucleophilic substitution reaction between an alanine derivative and a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. In this method, the amino group of alanine acts as a nucleophile, displacing the halide to form the N-C bond. The reaction conditions, including the choice of base and solvent, are crucial for optimizing the yield and minimizing side reactions.

A study on the reductive amination of pyruvate (B1213749) esters, a precursor to alanine, with benzylamine (B48309) using sodium triacetoxyborohydride (B8407120) as the reducing agent, provides a foundational methodology that can be adapted for the synthesis of this compound. chemeducator.org Although this study focuses on N-benzylalanine esters, the principles are directly applicable by substituting benzylamine with 4-methoxybenzylamine (B45378).

Asymmetric Synthesis Approaches to Chiral this compound

The synthesis of enantiomerically pure this compound is of significant importance, particularly for applications in pharmaceuticals and peptide chemistry where stereochemistry is critical. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary can be attached to the alanine starting material. This chiral auxiliary then directs the N-alkylation reaction with the 4-methoxybenzyl group to occur from a specific face of the molecule, leading to a high diastereomeric excess of the product. Subsequent removal of the auxiliary yields the desired enantiomer of this compound. While specific examples detailing the use of common chiral auxiliaries like Evans oxazolidinones or pseudoephedrine for the synthesis of this compound are not extensively documented in readily available literature, the general principles of their application in amino acid synthesis are well-established.

Enantioselective Catalysis in N-Benzylation Reactions

Enantioselective catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereoselectivity of the N-benzylation reaction. The catalyst, being chiral, creates a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.

Various catalytic systems have been developed for asymmetric reductive amination and N-alkylation reactions. For instance, chiral phosphoric acids and transition metal complexes with chiral ligands have been shown to be effective in catalyzing the enantioselective synthesis of a variety of chiral amines and amino acid derivatives. While specific catalytic systems tailored for the synthesis of this compound are a subject of ongoing research, the broader success of these catalysts in related transformations suggests their potential applicability.

Preparation of this compound from Alternative Starting Materials

Beyond the direct modification of alanine, this compound can be synthesized from alternative starting materials. One such precursor is dehydroalanine (B155165), an unsaturated amino acid derivative. The double bond in dehydroalanine can undergo various transformations, including asymmetric hydrogenation or conjugate addition reactions. For instance, the conjugate addition of 4-methoxybenzylamine to a suitably protected dehydroalanine derivative, potentially catalyzed by a chiral catalyst, could provide an alternative route to the target molecule. This approach allows for the introduction of the N-(4-methoxybenzyl) group and the simultaneous creation of the chiral center at the alpha-carbon.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and reagents. For reductive amination reactions, the selection of the reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride are often preferred as they are selective for the reduction of the imine intermediate over the starting aldehyde.

In direct alkylation reactions with 4-methoxybenzyl halides, the choice of base is important to deprotonate the amino group of alanine without causing side reactions. The optimization process often involves screening a variety of conditions to identify those that provide the highest yield of the desired product with the highest purity.

For instance, in a two-step reductive amination synthesis of a related compound, 4-methoxy-N-(4-nitrobenzyl)aniline, the reaction conditions were optimized to achieve high yields. researchgate.net Such optimization studies provide valuable insights that can be applied to the synthesis of this compound. The following table illustrates a hypothetical optimization of a reductive amination reaction based on common practices in organic synthesis.

EntrySolventReducing AgentTemperature (°C)Yield (%)
1Methanol (B129727)Sodium Borohydride2565
2DichloromethaneSodium Triacetoxyborohydride2585
3TetrahydrofuranSodium Cyanoborohydride078
4DichloromethaneSodium Triacetoxyborohydride090

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Derivatization and Analog Synthesis of N 4 Methoxybenzyl Alanine

Synthesis of N,O-bisFmoc and MonoFmoc Derivatives of N-(4-methoxybenzyl)amino Acids

In peptide synthesis, the protection of the amine group is a critical step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice for this purpose due to its base-lability, which allows for mild deprotection conditions. Standard procedures for the Fmoc protection of amino acids, such as reacting the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium carbonate, are well-established. chemicalbook.comprepchem.com

While direct literature on the Fmoc protection of N-(4-methoxybenzyl)alanine is not extensively detailed in the provided search results, the synthesis of closely related analogs provides significant insight. Specifically, derivatives of N-(2-hydroxy-4-methoxybenzyl)amino acids (Hmb-amino acids) are used to introduce a reversible protecting group on the backbone amide of peptides, which helps to prevent aggregation during solid-phase peptide synthesis. nih.gov

Research in this area has described the synthesis of both N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives and their mono-Fmoc counterparts. nih.gov It was found that the mono-Fmoc derivatives could be synthesized in higher yields compared to the bis-Fmoc versions. nih.gov Furthermore, their coupling efficiency to a peptide resin was comparable to the bis-Fmoc derivatives under standard coupling conditions using TBTU/HOBt/DIEA. nih.gov The use of mono-Fmoc-(Hmb)Ala was shown to be a successful strategy in the synthesis of a difficult peptide sequence, yielding the desired product in excellent purity and yield. nih.gov

Table 1: Comparison of Fmoc-Protected Hmb-Amino Acid Derivatives

Derivative Type Relative Synthesis Yield Coupling Efficiency Application Note
N,O-bisFmoc Lower Standard Introduces Hmb backbone protection. nih.gov

Formation of Esters of this compound (e.g., Methyl Esters, 4-methoxybenzyl esters)

Esterification of the carboxylic acid group of this compound is another key derivatization, often employed to create building blocks for further synthesis or to modify the compound's properties.

Methyl Esters: The formation of methyl esters from amino acids is a routine procedure in organic synthesis. For instance, L-alanine methyl ester hydrochloride is a common starting material, indicating that esterification can be achieved under standard conditions, such as treatment with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or HCl. orgsyn.org A detailed procedure for synthesizing an N-protected β-iodoalanine methyl ester involves reacting the N-Boc protected amino acid with a tosylating agent and then displacing the tosyl group with iodide. orgsyn.org This highlights that the N-protecting group's nature dictates the specific conditions required for subsequent reactions.

4-methoxybenzyl (PMB) Esters: The 4-methoxybenzyl (PMB) ester is a valuable protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage by strong acids. A comprehensive review outlines several methods for the preparation of PMB esters. nih.gov These methods are broadly applicable and could be adapted for this compound.

Key synthetic routes to PMB esters include:

Alkylation of Carboxylate Salts: Deprotonation of a carboxylic acid with a base (e.g., potassium hydroxide) followed by reaction with 4-methoxybenzyl chloride (PMBCl). nih.gov

Using PMB Isourea: Reaction of the carboxylic acid with N,N'-diisopropyl-O-(4-methoxybenzyl)isourea, which can be prepared from 4-methoxybenzyl alcohol and a carbodiimide. nih.gov

Transesterification: The lithium salt of 4-methoxybenzyl alcohol can react with a methyl ester to form the corresponding PMB ester. nih.gov

Preparation of this compound-containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of N-substituted amino acids like this compound is a common strategy to create peptidomimetics because the N-substituent disrupts the typical peptide backbone hydrogen bonding and sterically hinders protease access.

A notable example involves the synthesis of fatty acid amides of 4-methoxybenzylamine (B45378), which serve as peptidomimetics. In one study, N-(4-methoxybenzyl)undec-10-enamide and related compounds were synthesized by coupling a fatty acid with 4-methoxybenzylamine using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. These molecules mimic the lipopeptide structure and have been investigated for their biological activities.

The use of non-natural amino acids bearing azide (B81097) groups is another powerful tool in creating peptidomimetics. cam.ac.uk These azido (B1232118) amino acids can be incorporated into peptide chains and then modified using bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition reactions, to create complex structures like macrocycles. cam.ac.uk

Incorporation of this compound into β- and γ-Amino Acid Scaffolds

Expanding the amino acid backbone from the natural α-form to β- or γ-isomers is a key strategy in developing novel peptidomimetics and bioactive molecules. These longer scaffolds can adopt unique folded structures (foldamers) and often exhibit increased stability.

The synthesis of N-aryl-β-alanine derivatives has been reported through various methods. One approach involves the Michael addition of an amine to an acrylic acid derivative. For example, N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine was synthesized by reacting 4-anisidine with acrylic acid. researchgate.net A similar strategy could presumably be employed using 4-methoxybenzylamine to yield the corresponding N-(4-methoxybenzyl)-β-alanine derivative. Other studies have focused on the synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives and N-substituted β-amino acids bearing a 2-hydroxyphenyl core for biological evaluation. plos.orgktu.edu While specific examples for the incorporation of this compound into γ-amino acid scaffolds were not found in the search results, the principles of N-alkylation would be analogous.

Table 2: Synthesis of an N-Aryl-β-Alanine Derivative

Reactant 1 Reactant 2 Product Yield Reference

Synthesis of Other N-Aryl Alanine (B10760859) Derivatives for Comparative Studies

To understand the structure-activity relationship of this compound-containing compounds, it is often necessary to synthesize and test a range of related analogs. The synthesis of various N-aryl alanine derivatives allows for a systematic comparison of how different substituents on the aryl ring affect the molecule's properties.

Examples of such syntheses from the literature include:

N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives: These were synthesized and characterized to explore their structural properties and potential for further cyclization reactions. researchgate.net

N-substituted β-amino acids with a 2-hydroxyphenyl core: A series of these compounds were synthesized and evaluated for their antimicrobial activity against multidrug-resistant bacteria. plos.org

N-(4-hydroxyphenyl)-β-alanine derivatives: These compounds were synthesized as promising intermediates for bioactive molecules. ktu.edu

These comparative syntheses are crucial for optimizing the biological activity or physical properties of a lead compound derived from this compound.

N 4 Methoxybenzyl Alanine As a Key Building Block in Organic and Peptide Synthesis

Application as a N-Protecting Group in Peptide Synthesis

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. N-(4-methoxybenzyl)alanine, through the incorporation of the 4-methoxybenzyl (PMB) group, has emerged as a valuable asset in this field. Its specific chemical properties allow for controlled and efficient peptide chain elongation while minimizing undesirable side reactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely employed technique for the creation of peptides, where an amino acid chain is assembled sequentially while attached to a solid support. The N-(4-methoxybenzyl) group serves as an effective temporary protecting group for the α-amino group of alanine (B10760859) and other amino acids during SPPS.

A key feature of the PMB group is its lability under mildly acidic conditions. It can be readily removed using reagents such as trifluoroacetic acid (TFA), which is compatible with many of the resins used as solid supports and other protecting groups in SPPS. The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this cleavage by stabilizing the carbocation intermediate formed during the reaction. This selective deprotection of the N-terminus is crucial for the subsequent coupling of the next amino acid in the growing peptide sequence. The stability of the PMB group to basic conditions, which are often used for the removal of other protecting groups like Fmoc, further enhances its utility in various SPPS protocols.

Protecting GroupCleavage ConditionOrthogonal to
N-(4-methoxybenzyl) (PMB) Mildly acidic (e.g., TFA)Base-labile (e.g., Fmoc), Hydrogenation, Photolabile groups
Fluorenylmethyloxycarbonyl (Fmoc) Basic (e.g., Piperidine)Acid-labile (e.g., PMB), Hydrogenation

Mitigation of Aggregation and Side Reactions in Peptide Synthesis

A significant hurdle in peptide synthesis, especially for long or hydrophobic sequences, is the propensity of the growing peptide chain to aggregate. This aggregation can impede the access of reagents to the reaction site, resulting in incomplete reactions and the formation of deletion sequences. The introduction of the bulky N-(4-methoxybenzyl) group at the N-terminus can disrupt the intermolecular hydrogen bonds and hydrophobic interactions that lead to aggregation.

By imparting steric hindrance, the N-(4-methoxybenzyl) moiety helps to maintain the solubility of the protected peptide, keeping it in a more accessible conformation for subsequent chemical steps. This is particularly advantageous in the synthesis of "difficult sequences" that are prone to forming stable secondary structures, such as β-sheets, which are known to cause synthetic challenges.

Furthermore, the N-(4-methoxybenzyl) group plays a role in preventing various side reactions. One common unwanted reaction is the formation of piperazine-2,5-diones (diketopiperazines) at the dipeptide stage, which leads to the premature cleavage of the dipeptide from the solid support. The steric bulk of the PMB group can suppress this intramolecular cyclization. It also helps to prevent the racemization of the activated amino acid during the coupling step, thereby preserving the stereochemical integrity of the final peptide.

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of complex peptides, such as those with multiple disulfide bridges, branches, or post-translational modifications, often necessitates an orthogonal protecting group strategy. This approach utilizes multiple protecting groups that can be removed under distinct, non-interfering conditions, enabling the selective modification of specific sites within the peptide molecule.

The N-(4-methoxybenzyl) group is well-suited for such strategies. Its removal under mildly acidic conditions makes it orthogonal to a variety of other protecting groups, including:

Base-labile groups: The fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of many SPPS strategies, is removed by a base like piperidine. The PMB group is stable under these conditions.

Photolabile groups: Certain protecting groups can be cleaved by exposure to UV light.

Groups removed by hydrogenation: Benzyl-type side-chain protecting groups are often removed by catalytic hydrogenation, a method to which the PMB group is generally resistant.

This orthogonality permits the construction of highly intricate peptide architectures. For example, a peptide can be synthesized on a solid support using the Fmoc group for temporary N-terminal protection, while a specific amino acid side chain is protected with a group that can be removed under different conditions than the N-terminal PMB group on another residue, allowing for site-specific chemical modifications.

Utilization as a Chiral Building Block in Asymmetric Synthesis

As a derivative of the natural amino acid alanine, this compound is a chiral molecule. This inherent chirality can be leveraged to control the stereochemical outcome of chemical reactions, a field known as asymmetric synthesis.

One significant application is in the development of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms within this compound can coordinate with metal centers, creating a chiral environment that directs the stereoselectivity of a catalytic reaction. It can also function as a chiral auxiliary, a molecule that is temporarily attached to a prochiral substrate to guide a reagent to attack from a specific face, thereby creating a desired stereoisomer. After the reaction, the chiral auxiliary can be removed. Moreover, this compound can be used as a chiral starting material, where its stereocenter is maintained throughout a synthetic sequence to produce complex molecules with defined stereochemistry, which is crucial for the synthesis of many pharmaceuticals and natural products.

Precursor in the Synthesis of Advanced Organic Molecules

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it a versatile precursor for the synthesis of a wide array of advanced organic molecules. The secondary amine can undergo various reactions, such as N-alkylation and N-acylation, while the carboxylic acid can be converted into esters, amides, or alcohols. This allows for extensive synthetic elaboration.

A notable application is in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved properties like enhanced stability. This compound can be incorporated into the backbone of these molecules. Furthermore, the 4-methoxybenzyl group itself can be chemically modified, adding to the molecule's synthetic versatility and making it a valuable starting point for the construction of complex molecular scaffolds.

Integration into Click Chemistry Architectures

Click chemistry refers to a class of reactions that are highly efficient and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be readily modified to participate in these reactions.

Mechanistic and Theoretical Investigations of N 4 Methoxybenzyl Alanine Systems

Reaction Mechanism Studies of N-(4-methoxybenzyl)alanine Formation and Transformations

The formation of this compound typically involves the reaction of alanine (B10760859) with 4-methoxybenzyl chloride or a similar electrophilic benzylating agent. A proposed mechanism for this type of N-alkylation reaction involves the nucleophilic attack of the amino group of alanine on the benzylic carbon of the 4-methoxybenzyl compound. The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the benzylating agent.

Transformations of this compound can involve various reactions at the amino acid core or the benzyl (B1604629) group. For instance, the carboxylic acid group can be esterified or converted into an amide. The secondary amine can undergo further reactions. The specific pathways and intermediates in these transformations can be elucidated through kinetic studies and the identification of byproducts. For example, in the synthesis of N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine from 4-anisidine and acrylic acid, the reaction conditions were optimized to achieve a high yield, suggesting a detailed study of the reaction mechanism. researchgate.net

One common transformation is the Ugi four-component reaction (Ugi-4CR), which can utilize α-amino acids like this compound as the amine component. The proposed mechanism for the Ugi-4CR starts with the condensation of an aldehyde and the amine to form a Schiff base. mdpi.com This is followed by the addition of an isocyanide and a carboxylic acid to yield a complex α-acylamino carboxamide. mdpi.com The specific sequence of these additions and the nature of the intermediates can be investigated using spectroscopic methods and computational modeling.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools for understanding the properties and behavior of molecules like this compound. cuny.edu These methods allow for the exploration of molecular structures, energies, and dynamics at an atomic level of detail.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotatable bonds are those connecting the benzyl group to the nitrogen atom and the bonds within the alanine backbone. Different conformations will have different energies, with some being more stable than others. pressbooks.pub Techniques like Newman projections can be used to visualize the different staggered and eclipsed conformations and their relative energies. youtube.com

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. arxiv.org By simulating the motions of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments, such as in solution or when interacting with other molecules. For example, MD simulations of alanine-rich peptides have provided insights into their conformational changes and aggregation behavior. nih.gov The Automated Topology Builder (ATB) and Repository can be used to develop molecular force fields for MD simulations of biomolecular systems, including those containing this compound. uq.edu.au

Understanding how a molecule like this compound or its derivatives bind to a biological target, such as an enzyme, is crucial for drug design and development. Computational docking is a widely used method to predict the preferred binding orientation of a ligand within the active site of a protein. nih.gov These predictions are based on scoring functions that estimate the binding affinity for different poses.

Molecular dynamics simulations can further refine these binding predictions by accounting for the flexibility of both the ligand and the protein. byu.edu Free energy perturbation (FEP) is a rigorous computational method that can be used to calculate the relative binding affinities of different ligands to a protein. plos.org These calculations can help in identifying key residues involved in the binding interaction and in predicting the effects of mutations on binding affinity. plos.orgnih.gov For instance, studies on other ligand-protein systems have shown that predicting accurate affinities requires near-native starting orientations of the ligand in the binding site. researchgate.net

The following table summarizes some of the computational methods used in studying enzyme-ligand interactions:

Computational MethodDescriptionApplication to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Predicting the binding pose of this compound derivatives in an enzyme active site. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules.Refining docked poses and exploring the conformational flexibility of the ligand-protein complex. nih.govbyu.edu
Free Energy Perturbation (FEP) Calculates the difference in free energy between two states.Predicting the relative binding affinities of different this compound derivatives. plos.org
Alanine Scanning Mutagenesis Computationally mutates residues to alanine to assess their contribution to binding.Identifying key amino acid residues in the receptor that are crucial for binding this compound. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The chemical structure of a molecule is intrinsically linked to its reactivity. In the context of this compound derivatives, modifications to either the alanine core or the 4-methoxybenzyl group can have a significant impact on their chemical and biological properties.

For example, altering the substituents on the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its reactivity in various chemical transformations. The nature of the substituent at the para-position of the benzyl group can modulate the nucleophilicity of the nitrogen atom and the acidity of the carboxylic acid proton.

Structure-reactivity studies often involve synthesizing a series of related compounds and evaluating their performance in a particular reaction or biological assay. For instance, in the context of enzyme inhibition, a series of this compound derivatives with different substituents could be synthesized and their inhibitory potencies measured. The resulting data can then be used to develop a quantitative structure-activity relationship (QSAR) model, which can predict the activity of new, unsynthesized derivatives.

Spectroscopic and Analytical Methodologies for N 4 Methoxybenzyl Alanine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-methoxybenzyl)alanine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the compound's chemical framework can be constructed.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the alanine (B10760859) moiety and the 4-methoxybenzyl group are observed. The aromatic protons of the benzyl (B1604629) group typically appear as two doublets in the downfield region (around 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet around 3.7-3.8 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom show up as a singlet or a pair of doublets, while the alanine alpha-proton (CH) and methyl protons (CH₃) resonate in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show characteristic peaks for the carboxyl carbon (COOH) at the most downfield position (typically >170 ppm), followed by the aromatic carbons. The methoxy carbon appears around 55 ppm, while the aliphatic carbons of the alanine backbone and the benzylic CH₂ group resonate at higher field strengths.

The following tables summarize typical chemical shift values observed for this compound in deuterated chloroform (B151607) (CDCl₃) or a similar solvent.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (CH) ~7.25 Doublet 2H
Aromatic (CH) ~6.85 Doublet 2H
Methoxy (OCH₃) ~3.79 Singlet 3H
Benzyl (CH₂) ~3.68 Singlet 2H
Alanine α-H (CH) ~3.25 Quartet 1H

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carboxyl (C=O) ~175.8
Aromatic (C-O) ~159.0
Aromatic (C-C) ~130.2
Aromatic (C-H) ~129.5
Aromatic (C-H) ~113.8
Methoxy (OCH₃) ~55.2
Alanine α-C (CH) ~55.0
Benzyl (CH₂) ~51.5

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, the IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxyl group gives a strong, sharp peak around 1700-1725 cm⁻¹. The N-H bending vibration of the secondary amine can be observed around 1500-1600 cm⁻¹, often overlapping with C=C stretching vibrations from the aromatic ring. The C-O stretching of the methoxy group and the aromatic ether linkage are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the O-H stretch is often weak in Raman spectra. Conversely, the symmetric vibrations of the aromatic ring are typically strong in Raman, providing clear signals for the substituted benzene ring.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1700-1725
Amine N-H bend 1500-1600
Aromatic Ring C=C stretch 1450-1600

Mass Spectrometry (MS) Techniques for Molecular Identification and Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. For this compound (molecular formula C₁₁H₁₅NO₃, molecular weight 209.24 g/mol ), the expected m/z value for the [M+H]⁺ ion would be approximately 210.11. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the polar carboxylic acid and amine groups to increase the compound's volatility. For instance, esterification of the carboxyl group would be necessary before analysis.

Fragmentation patterns observed in the mass spectrum can also provide structural information. A common fragmentation pathway involves the loss of the carboxyl group (a loss of 45 Da) or cleavage at the benzylic position.

Table 4: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Observed Ion Expected m/z
ESI-MS Positive [M+H]⁺ ~210.11
ESI-MS Positive [M+Na]⁺ ~232.09

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound from reaction mixtures and starting materials.

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is allowed to ascend the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for assessing the purity of this compound. A solution of the compound is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through under high pressure. A detector at the end of the column measures the concentration of the compound as it elutes. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Both normal-phase and reverse-phase HPLC can be employed, with reverse-phase (e.g., using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol) being very common.

X-ray Crystallography for Solid-State Structure Elucidation

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. This technique involves diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern can be mathematically analyzed to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would confirm the connectivity established by NMR and MS, and it would also reveal details about the conformation of the molecule and the intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid and amine groups) that govern the crystal packing. This information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Applications in Biochemical and Biological Research in Vitro and Mechanistic Studies

Investigation of Enzyme-N-(4-methoxybenzyl)alanine Interactions

The modification of amino acids is a common strategy for developing enzyme inhibitors. The N-(4-methoxybenzyl)alanine scaffold has been explored in this context, particularly for enzymes that recognize alanine (B10760859) or similar small amino acids.

This compound serves as a valuable scaffold for designing inhibitors for several enzyme classes, most notably alanine racemase and aminopeptidases. Alanine racemase, a crucial enzyme for bacterial cell wall synthesis, is a prime target for antibacterial drugs. nih.govtandfonline.comnih.gov The enzyme converts L-alanine to D-alanine, an essential component of peptidoglycan. tandfonline.com Inhibitors of this enzyme often mimic its substrate, and the introduction of an N-benzyl group can enhance binding or confer novel inhibitory properties. For example, a compound featuring an N-benzyl group, N-benzyl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide, has been identified as an inhibitor of alanine racemase from Mycobacterium tuberculosis. nih.gov This suggests that the this compound structure could be a foundational element for developing new classes of alanine racemase inhibitors that are not simple substrate analogs, potentially avoiding the toxicity issues associated with compounds like D-cycloserine. nih.gov

The table below summarizes various classes of alanine racemase inhibitors, highlighting the diversity of chemical scaffolds used to target this enzyme.

Inhibitor ClassExample CompoundTarget OrganismKey Features
Natural Antibiotics D-CycloserineMycobacterium tuberculosisSubstrate analog, forms covalent bond with PLP cofactor. nih.govtandfonline.com
Pyrimidine Carboxamides N-benzyl-5-chloro-2-methylsulfonylpyrimidine-4-carboxamideMycobacterium tuberculosisContains an N-benzyl motif. nih.gov
Hydrazides N′,N′,4-trimethylbenzenesulfonohydrazideMycobacterium tuberculosisIdentified through high-throughput screening. nih.gov
Alanine Analogs β,β,β-trifluoroalanine, Alanine phosphonateVarious BacteriaModified alanine structure to inhibit enzyme action. nih.gov

Similarly, aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides, are targets in cancer therapy. Inhibiting these enzymes can disrupt protein turnover and induce apoptosis in cancer cells. The N-substituted alanine structure can be used to design specific inhibitors for this class of enzymes.

The mechanism of enzyme inhibition by derivatives of this compound depends on the target enzyme. For alanine racemase, which uses a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, inhibitors can act in several ways. tandfonline.com Competitive inhibitors bind to the active site, blocking the substrate (alanine) from entering. patsnap.com Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its efficiency. nih.govlibretexts.org

Derivatives of this compound could function as competitive inhibitors due to the core alanine structure. The benzyl (B1604629) group could provide additional hydrophobic or aromatic interactions within the active site, potentially increasing affinity and potency. Alternatively, if the derivative binds to an allosteric site, it would act as a non-competitive inhibitor, a mechanism that cannot be overcome by increasing substrate concentration. nih.gov The specific mechanism—competitive, non-competitive, or mixed—would be determined by whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. patsnap.com

Role in Protein Modification Research

Post-translational modifications (PTMs) of proteins, such as methylation, acetylation, and phosphorylation, are critical for regulating their function. youtube.com While N-benzylation is not a common natural PTM, the study of benzylating agents provides insight into how such modifications can affect biological systems. Research on compounds like N-nitrosobenzylurea has shown that benzylation of macromolecules like DNA can have significant biological effects, including mutagenicity. nih.gov This indicates that the introduction of a benzyl group onto biological molecules is a potent modification.

In the context of protein research, site-specifically incorporating an N-benzylated amino acid like this compound could be a tool to probe protein structure and function. The bulky, hydrophobic benzyl group could be used to disrupt or probe protein-protein interactions or to investigate the role of specific domains. The chemical principles of PTMs often involve the addition of new functional groups to amino acid side chains, and N-benzylation would represent a significant alteration to the protein's N-terminus or a specific internal site if incorporated unnaturally. dp.tech

Exploration of this compound in Peptide-Based Probes

Peptide-based probes are essential tools for molecular imaging, diagnostics, and studying biological processes. beilstein-journals.org These probes often incorporate unnatural or modified amino acids to grant them specific properties, such as fluorescence or enhanced stability. nih.gov

Furthermore, the use of N-benzyl groups in peptide synthesis has been shown to minimize racemization, a critical consideration when synthesizing chiral peptides for use as probes or therapeutics. electronicsandbooks.com

The table below lists examples of modified amino acids used in peptide probes and their applications.

Modified Amino AcidApplicationTechniqueReference
p-methoxyphenylalanine (OMePhe) Study ligand binding and protein conformationNMR Spectroscopy nih.gov
o-nitrobenzyl-tyrosine (oNBTyr) Site-specific labeling of proteinsNMR Spectroscopy (after UV-cleavage) nih.gov
Tryptophan Analogs Fluorescent labeling of peptidesFluorescence Spectroscopy nih.gov
Pyrene-functionalized Lysine Fluorescent probe for enzyme activityFluorescence Spectroscopy beilstein-journals.org

Studies on the Biological Relevance of N-Benzylated Amino Acid Motifs

Amino acid motifs, short recurring patterns in protein sequences, often correspond to specific functions or structural elements. nih.gov The introduction of an N-benzylated amino acid creates a unique motif that can influence a peptide's biological activity. The benzyl group itself is a key structural component in many bioactive compounds, where it can participate in hydrophobic and aromatic interactions with biological targets. acs.org

In peptides, N-capping motifs are known to stabilize secondary structures like α-helices, which can be crucial for the peptide's function, particularly in antimicrobial peptides. frontiersin.org An N-benzylated amino acid at the N-terminus could serve as such a capping motif, enhancing structural stability and, consequently, biological activity. Studies have also shown that incorporating a benzyl ester group on amino acid monomers can enhance substrate affinity and broaden the substrate specificity of enzymes used in chemoenzymatic peptide synthesis. acs.org This highlights the significant influence of the benzyl moiety on molecular interactions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for N-(4-methoxybenzyl)alanine and its Analogs

While classical methods for synthesizing N-substituted amino acids, such as reductive amination, are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for this compound and its derivatives. The goal is to create a toolbox of methods that allow for precise control over stereochemistry and the introduction of diverse functional groups.

Key areas for future development include:

Green Chemistry Approaches: Moving away from harsh reagents and solvents, future syntheses could employ eco-friendly catalysts and reaction media, such as citrus juices or other bio-based solvents.

Enzymatic Synthesis: The use of enzymes like nitrilases, which can convert nitrile groups directly to carboxylic acids, presents a promising avenue for the stereoselective synthesis of β-alanine analogs. nih.gov Engineering enzymes to accept N-(4-methoxybenzyl) substituted substrates could provide a highly efficient and environmentally benign route.

Flow Chemistry: Continuous flow systems can enhance reaction efficiency, yield, and safety, particularly for large-scale industrial production. Developing a continuous flow process for the synthesis of this compound would be a significant advancement.

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial methods will be crucial for rapidly generating libraries of this compound analogs. These libraries are essential for screening and identifying compounds with optimized properties for medicinal or material science applications.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalytic Routes High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate specificity, and scalability.
Flow Chemistry Improved reaction control, enhanced safety, scalability, and efficiency. High initial setup cost, potential for clogging, optimization of reaction parameters.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity.Scalability limitations, potential for localized overheating.
Photoredox Catalysis Access to novel reaction pathways under mild conditions.Catalyst cost and stability, requirement for specialized equipment.

Advanced Applications in Medicinal Chemistry Scaffold Design (Pre-clinical, non-clinical focus)

The this compound structure represents a versatile scaffold for designing novel therapeutic agents. The alanine (B10760859) backbone provides a chiral center, while the N-benzyl group offers a site for modification to fine-tune interactions with biological targets. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, which can be critical for receptor binding.

Future pre-clinical research is expected to explore derivatives of this compound in several therapeutic areas:

Peptidomimetics: The compound can be used to create mimics of natural peptides with enhanced stability against enzymatic degradation. The methoxybenzyl group can mimic the side chains of aromatic amino acids like phenylalanine or tyrosine while providing different steric and electronic properties.

Antimicrobial Agents: Hydrazone derivatives, which can be synthesized from related structures, have shown antimicrobial potential. researchgate.net Exploring similar derivatives of this compound could lead to new classes of antimicrobial compounds.

Enzyme Inhibitors: The structure can be tailored to fit into the active sites of enzymes, acting as an inhibitor. For example, β-alanine derivatives are used as precursors for compounds like balasalazide, indicating their potential in enzyme-targeted therapies. nih.gov

Table 2: Potential Modifications for Medicinal Chemistry Scaffolds

Modification SiteType of ModificationPotential Therapeutic Impact
Aromatic Ring Addition of halogens, nitro groups, or other alkyl groups.Modulate binding affinity, metabolic stability, and target selectivity.
Alanine Backbone Use of β-alanine instead of α-alanine.Alter conformational preferences and proteolytic stability.
Carboxylic Acid Conversion to esters, amides, or bioisosteres.Improve cell permeability, modify duration of action.
Methoxy Group Replacement with other alkoxy groups or bioisosteric replacements.Fine-tune solubility and hydrogen bonding capacity.

Integration into Macrocyclic and Constrained Peptide Architectures

Macrocyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics. nih.gov However, their synthesis can be challenging. Future research will likely explore the use of this compound as a key building block to facilitate the synthesis and enhance the properties of macrocyclic peptides.

One significant challenge in solid-phase peptide synthesis is aggregation, which can halt the synthesis of complex sequences. The incorporation of N-substituted amino acids can disrupt the intermolecular hydrogen bonding that leads to aggregation. Research has shown that using a related compound, N-(2-hydroxy-4-methoxybenzyl)alanine, successfully enabled the total synthesis of a problematic amyloid-β peptide sequence by overcoming this issue.

Future applications in this area could include:

Improving Peptide Synthesis: Using this compound as a "disrupting" residue at strategic points in a peptide sequence to enable the synthesis of previously inaccessible long or aggregation-prone peptides.

Creating Novel Macrocycles: The benzyl (B1604629) group can be functionalized to act as a reactive handle for macrocyclization, creating novel ring structures with constrained conformations. Strategies like linking an N-terminal cysteine to an unnatural amino acid containing a reactive group are being explored for biocompatible cyclization. anu.edu.au

Conformational Control: The bulky N-substituent restricts the conformational freedom of the peptide backbone, which can be used to pre-organize a peptide into a specific shape required for binding to a biological target.

Exploration in Materials Science and Supramolecular Chemistry

The self-assembly properties of amino acid derivatives make them attractive building blocks for novel materials. The this compound molecule contains components capable of engaging in multiple non-covalent interactions, such as hydrogen bonding (via the carboxylic acid and amine), π-π stacking (via the phenyl ring), and hydrophobic interactions.

Emerging research directions in this field include:

Hydrogels: Designing peptides or small molecules incorporating this compound that can self-assemble into hydrogels for applications in tissue engineering and drug delivery.

Metal-Organic Frameworks (MOFs): Using the compound as a ligand to create chiral MOFs. The pores of these frameworks could be used for enantioselective separations or catalysis. The study of supramolecular interactions between MOFs and biomolecules is a growing field. bath.ac.uk

Organic Nanocrystals: Derivatives of aromatic amino acids have been investigated for their nonlinear optical properties. researchgate.net Future work could explore the potential of this compound derivatives in creating organic nanocrystals for applications in photonics and electronics.

Computational Design and Predictive Modeling for New this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules. For this compound, these methods can provide crucial insights into its behavior and guide the synthesis of derivatives with desired properties, saving significant time and resources.

Future research will heavily rely on computational approaches for:

Binding Pose Prediction: Docking studies to predict how derivatives will bind to therapeutic targets like enzymes and receptors, allowing for the rational design of more potent and selective inhibitors.

Property Prediction (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material properties of new analogs before they are synthesized.

Supramolecular Assembly Simulation: Using molecular dynamics simulations to model the self-assembly processes of this compound derivatives into larger supramolecular structures, aiding in the design of novel materials. bath.ac.uk

Table 3: Application of Computational Methods to this compound Research

Computational MethodResearch ApplicationPredicted Outcome
Molecular Dynamics (MD) Simulating the conformational dynamics of peptides containing the residue.Understanding of structural stability and flexibility.
Density Functional Theory (DFT) Calculating electronic properties and reaction mechanisms.Insight into reactivity for designing novel synthetic routes.
Molecular Docking Predicting the binding mode and affinity to biological targets.Identification of promising candidates for medicinal applications.
QSAR Modeling Correlating structural features with observed activity or properties.Predictive models for designing derivatives with enhanced performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.